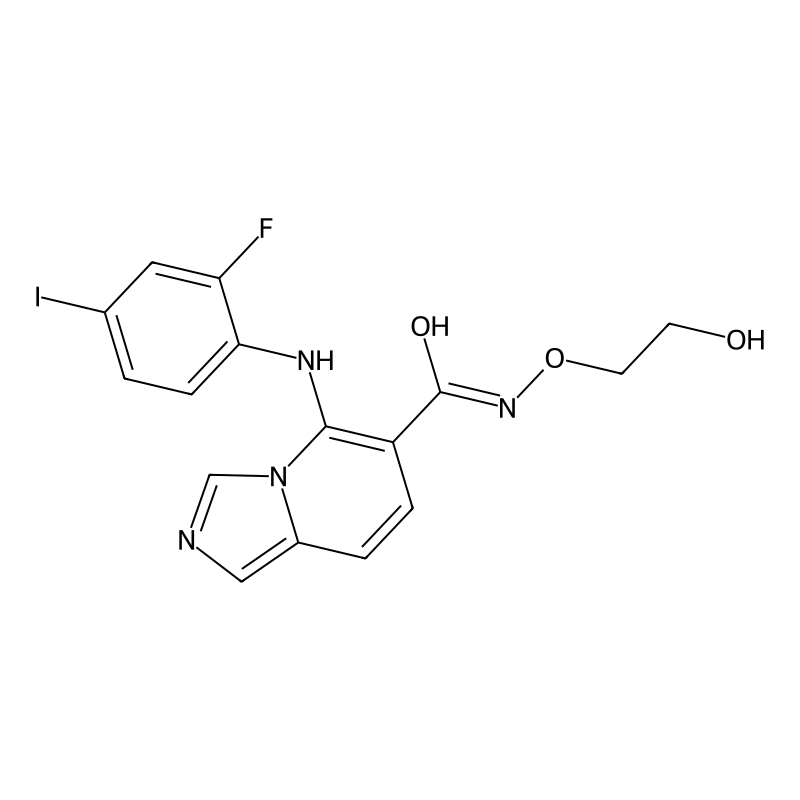

5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)imidazo[1,5-a]pyridine-6-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mechanism of Action

- GDC-0623 inhibits Mitogen-Activated Protein Kinase Kinase 1 (MEK1), an enzyme in the Mitogen-Activated Protein Kinase (MAPK) pathway. This pathway is involved in relaying signals from the cell surface to the nucleus, ultimately influencing cell growth and division [].

- By inhibiting MEK1, GDC-0623 disrupts this signaling cascade, potentially leading to the suppression of tumor cell proliferation [].

In Vitro Studies

- Studies have shown that GDC-0623 effectively inhibits the growth of various cancer cell lines harboring specific mutations, including BRAF V600E and KRAS G13D [, ].

- These mutations are found in many cancers, including melanoma, colorectal cancer, and lung cancer [].

In Vivo Studies

5-(2-Fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)imidazo[1,5-a]pyridine-6-carboxamide, also known as GDC-0623, is a synthetic compound belonging to the class of imidazopyridines. This compound features a complex structure characterized by an imidazo[1,5-a]pyridine core, which is substituted at the 5-position with a 2-fluoro-4-iodoanilino group and at the nitrogen with a 2-hydroxyethoxy moiety. The molecular formula for this compound is C16H14FIN4O3, and it has a molecular weight of approximately 456.21 g/mol .

- GDC-0623 acts as an ATP-uncompetitive inhibitor of MEK1 [].

- This means it binds to a site on the enzyme distinct from the ATP binding pocket, hindering its ability to transfer phosphate groups to downstream targets in the MAPK pathway [].

- The MAPK pathway is crucial for cell growth and proliferation. By inhibiting MEK1, GDC-0623 disrupts this signaling cascade, potentially leading to cell cycle arrest and reduced tumor growth [].

- Information on the specific toxicity of GDC-0623 is limited due to its pre-clinical stage.

- However, MEK inhibitors can have side effects like fatigue, diarrhea, and rash [].

- As a research compound, GDC-0623 should be handled with standard laboratory precautions for unknown substances, including wearing gloves and eye protection.

GDC-0623 acts primarily as a mitogen-activated protein kinase/extracellular signal-regulated kinase inhibitor. It has demonstrated significant inhibitory effects on cellular signaling pathways associated with cancer proliferation and survival. Studies indicate that it can inhibit tumor growth in various cancer models, making it a candidate for therapeutic applications in oncology . Its unique structure contributes to its selectivity and potency against specific kinases involved in tumorigenesis.

The synthesis of GDC-0623 typically involves several steps:

- Cyclocondensation: The initial step often includes cyclocondensation reactions involving 2-(aminomethyl)pyridine derivatives and electrophilic nitroalkanes.

- Formation of Imidazo[1,5-a]pyridine: Following cyclization, further modifications lead to the formation of the imidazo[1,5-a]pyridine core.

- Substitution Reactions: Specific substitutions at the 5-position and nitrogen atom are achieved through nucleophilic aromatic substitution methods, utilizing various electrophiles to introduce the desired functional groups .

This multi-step synthetic route allows for precise control over the final structure and properties of GDC-0623.

GDC-0623 is primarily investigated for its potential applications in cancer therapy due to its ability to inhibit key signaling pathways involved in tumor growth and metastasis. Its specificity for certain kinases makes it a valuable candidate for targeted therapy in various malignancies, particularly those driven by aberrant MAPK signaling . Additionally, ongoing research explores its use in combination therapies to enhance efficacy against resistant cancer types.

Interaction studies have revealed that GDC-0623 exhibits selective binding affinity for specific kinases within the MAPK pathway. The compound's interactions are mediated through hydrogen bonding and hydrophobic interactions with key residues in the ATP-binding site of these kinases. Such studies are crucial for understanding its mechanism of action and optimizing its pharmacological profile .

Several compounds share structural similarities with GDC-0623, primarily within the imidazo[1,5-a]pyridine class:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-(4-Bromo-2-fluoroanilino)-N-(2-hydroxypropoxy)imidazo[1,5-a]pyridine-6-carboxamide | Bromo substitution instead of iodine | Different halogen may affect biological activity |

| 5-(2-Fluoroanilino)-N-(2-hydroxyethoxy)imidazo[1,5-a]pyridine-6-carboxamide | Lacks iodine substitution | Potentially different kinase selectivity |

| 5-(4-Iodoanilino)-N-(2-hydroxyethoxy)imidazo[1,5-a]pyridine-6-carboxamide | Iodine at a different position | Variations may influence pharmacokinetics |

These comparisons highlight GDC-0623's unique halogenation pattern and substitution at critical positions that contribute to its distinct biological activity and therapeutic potential.

Molecular Composition and Formula

5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)imidazo[1,5-a]pyridine-6-carboxamide represents a complex heterocyclic compound with the molecular formula C16H14FIN4O3 [1] [2]. The compound possesses a molecular weight of 456.21 g/mol, as determined by computational analysis using PubChem 2.2 [2]. The molecular structure incorporates multiple heteroatoms including nitrogen, oxygen, fluorine, and iodine, which contribute to its unique physicochemical properties and biological activity profile [1] [2].

The molecular composition consists of 16 carbon atoms, 14 hydrogen atoms, one fluorine atom, one iodine atom, four nitrogen atoms, and three oxygen atoms [1] [2]. The compound exhibits a monoisotopic mass of 456.009467 Da, reflecting the precise atomic composition [1]. The International Union of Pure and Applied Chemistry name for this compound is 5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)imidazo[1,5-a]pyridine-6-carboxamide [2].

Structural Characteristics

Imidazo[1,5-a]pyridine Core Analysis

The imidazo[1,5-a]pyridine core represents a bicyclic heterocyclic system that serves as the fundamental scaffold of the compound [8] [9]. This core structure consists of a pyridine ring fused with an imidazole ring, creating a 10 π-electron aromatic system with considerable delocalization of electrons and the ability to sustain ring currents [8] [13]. The imidazo[1,5-a]pyridine framework is characterized by its planar geometry and aromatic stabilization, which contributes to the overall stability of the molecule [8] [9].

The bicyclic core exhibits unique electronic properties due to the presence of multiple nitrogen atoms within the ring system [8] [13]. Nuclear magnetic resonance studies have demonstrated that the imidazo[1,5-a]pyridine system shows distinct chemical shift patterns, with the aromatic protons appearing in characteristic regions of the spectrum [13] [27]. The core structure is known for its versatility in medicinal chemistry applications and has been identified as a privileged pharmacophoric scaffold [8] [9].

The fusion pattern of the imidazole and pyridine rings creates specific electronic density distributions that influence the reactivity and binding properties of the molecule [8] [13]. The nitrogen atoms within the core participate in various intermolecular interactions, including hydrogen bonding and coordination with biological targets [8] [9].

2-Fluoro-4-iodoanilino Moiety

The 2-fluoro-4-iodoanilino substituent represents a halogenated aniline derivative attached to the imidazo[1,5-a]pyridine core at position 5 [11]. This moiety contains both fluorine and iodine substituents on the benzene ring, creating a unique electronic environment [11]. The 2-fluoro-4-iodoaniline component has a molecular formula of C6H5FIN and a molecular weight of 237.01 g/mol [11].

The fluorine atom at the ortho position relative to the amino group creates significant electronic effects due to its high electronegativity and small size [11]. The presence of fluorine influences the electron density distribution within the aromatic ring and affects the acidity of the aniline nitrogen [11]. The iodine substituent at the para position provides additional steric bulk and electronic effects, contributing to the overall lipophilicity of the molecule [11].

The aniline nitrogen forms a direct linkage with the imidazo[1,5-a]pyridine core through an amino bridge [2]. This connection allows for extended conjugation between the two aromatic systems, potentially affecting the electronic properties and spectroscopic characteristics of the compound [11]. The halogen substituents also provide opportunities for specific intermolecular interactions and may influence the binding affinity to biological targets [11].

N-(2-hydroxyethoxy) Functional Group

The N-(2-hydroxyethoxy) functional group represents a hydroxamic acid derivative attached to the carboxamide portion of the molecule [2] [12]. This functional group contains both hydroxyl and ether linkages, creating a hydrophilic region within the otherwise lipophilic molecule [12]. The hydroxyethoxy chain provides flexibility and conformational freedom to the molecule [12].

The hydroxamic acid functionality is formed through the N-O bond connection between the carboxamide nitrogen and the ethoxy chain [2] [34]. This structural feature is known to participate in metal coordination and hydrogen bonding interactions [34]. The terminal hydroxyl group can act as both a hydrogen bond donor and acceptor, influencing the solubility and binding properties of the compound [12] [34].

The polyethylene glycol-like character of the hydroxyethoxy chain enhances water solubility and biocompatibility [12]. This structural modification is commonly employed in medicinal chemistry to improve pharmacokinetic properties while maintaining biological activity [12]. The flexible nature of this chain allows for conformational adjustments during molecular recognition processes [12].

Physicochemical Properties

Molecular Weight and Physical States

The compound exhibits a molecular weight of 456.21 g/mol and a monoisotopic mass of 456.009467 Da [1] [2]. Under standard conditions, the compound exists as a solid with a light yellow to gray coloration [32]. The predicted density is 1.81 ± 0.1 g/cm³, indicating a relatively dense solid material [32].

The compound demonstrates stability under normal storage conditions when maintained at -20°C [21] [32]. The solid-state form exhibits crystalline characteristics typical of imidazo[1,5-a]pyridine derivatives [33]. The physical appearance is described as a solid powder with coloration ranging from light yellow to gray, depending on purity and crystalline form [32].

The topological polar surface area is calculated to be 87.9 Ų, which influences the compound's permeability and absorption properties [2]. The heavy atom count of 25 atoms contributes to the overall molecular complexity and three-dimensional structure [2]. The compound has a formal charge of zero, indicating electrical neutrality under normal conditions [2].

Solubility Profile in Various Solvents

| Solvent | Solubility | Conditions |

|---|---|---|

| Water | Insoluble | Standard conditions [21] [32] |

| Dimethyl sulfoxide | ≥16.85 mg/mL | Standard conditions [21] [32] |

| Ethanol | ≥2.69 mg/mL | With ultrasonic treatment [21] [32] |

| Chloroform | Slightly soluble | Standard conditions [11] |

| Methanol | Slightly soluble | Standard conditions [11] |

The compound exhibits poor water solubility, which is characteristic of many imidazo[1,5-a]pyridine derivatives containing lipophilic substituents [21] [32]. The presence of the halogenated aniline moiety and the aromatic core contribute to the hydrophobic character of the molecule [11]. The N-(2-hydroxyethoxy) functional group provides some hydrophilic character but is insufficient to overcome the overall lipophilic nature [12].

Dimethyl sulfoxide represents the most effective solvent for dissolving the compound, achieving concentrations greater than 16.85 mg/mL under standard conditions [21] [32]. This high solubility in dimethyl sulfoxide is attributed to the solvent's ability to form hydrogen bonds with the hydroxamic acid functionality and its capacity to solvate aromatic systems [21] [32].

Ethanol solubility can be enhanced through ultrasonic treatment, reaching concentrations of at least 2.69 mg/mL [21] [32]. The moderate solubility in ethanol reflects the compound's amphiphilic nature, with both hydrophilic and lipophilic regions [32]. The predicted pKa value of 14.17 ± 0.10 indicates weak acidity, which influences solubility behavior in different pH environments [32].

Spectroscopic Characteristics (Nuclear Magnetic Resonance, Mass Spectrometry, Infrared)

Nuclear magnetic resonance spectroscopy of imidazo[1,5-a]pyridine derivatives reveals characteristic chemical shift patterns in both proton and carbon-13 spectra [27]. The aromatic protons of the imidazo[1,5-a]pyridine core typically appear between 6.7 and 9.0 parts per million in proton nuclear magnetic resonance spectra [27]. The presence of halogen substituents creates distinctive coupling patterns, particularly observable in fluorine-containing compounds where fluorine-proton coupling constants can be measured [29].

The carboxamide functionality exhibits characteristic spectroscopic signatures, with the carbonyl carbon appearing at approximately 172 parts per million in carbon-13 nuclear magnetic resonance spectra [26]. The N-(2-hydroxyethoxy) chain produces distinct signals corresponding to the methylene protons and the hydroxyl group [27]. Deuterium exchange experiments can be employed to identify exchangeable protons, particularly those associated with the hydroxyl and amino functionalities [23].

Mass spectrometry analysis reveals the molecular ion peak at m/z 456.21, consistent with the calculated molecular weight [2] [23]. Tandem mass spectrometry experiments demonstrate characteristic fragmentation patterns, including losses corresponding to the hydroxyethoxy chain and halogen atoms [23]. The compound shows mass shifts of 4 Da under specific conditions, indicating potential metabolic transformations [23].

Infrared spectroscopy of the compound exhibits characteristic absorption bands corresponding to various functional groups [20] [24]. The carboxamide C=O stretch appears between 1650-1680 cm⁻¹, while N-H stretching vibrations occur around 3200-3400 cm⁻¹ [20] [28]. The aromatic C-H stretches are observed near 3000 cm⁻¹, and the hydroxyl O-H stretch produces a broad absorption around 3200-3500 cm⁻¹ [24] [28].

Chromatographic Behavior

High-performance liquid chromatography analysis of the compound has been performed using C18 reverse-phase columns with specific mobile phase compositions [23]. The chromatographic separation employs a Luna C18 column with mobile phases consisting of 10 mM ammonium acetate in water with 0.01% formic acid and 10 mM ammonium acetate in acetonitrile/water with 0.01% formic acid [23].

The chromatographic gradient begins at 10% organic solvent held for 5 minutes, increases to 35% at 50 minutes, reaches 50% at 58 minutes, and advances to 95% at 71 minutes before returning to initial conditions [23]. This gradient profile allows for effective separation and detection of the compound and its potential metabolites [23].

The compound demonstrates specific retention characteristics on reverse-phase chromatography systems, with retention times dependent on the mobile phase composition and gradient conditions [23]. The chromatographic behavior is influenced by the compound's amphiphilic nature, with the hydrophobic aromatic regions promoting retention on the stationary phase while the hydrophilic functional groups facilitate elution [23].

Post-column detection methods include both radiometric detection using scintillation fluid mixing and mass spectrometric detection for structural characterization [23]. The chromatographic method provides baseline separation for analytical and preparative applications [23].

Collision Cross Sections and Structural Dynamics

The compound exhibits specific collision cross-sectional properties that reflect its three-dimensional molecular structure and conformational flexibility [2]. The rotatable bond count of 6-7 bonds contributes to the conformational variability of the molecule, particularly in the N-(2-hydroxyethoxy) chain region [2]. This flexibility influences the compound's collision cross-section measurements in ion mobility spectrometry experiments [2].

The molecular complexity, calculated as 461 according to Cactvs algorithms, indicates the structural intricacy of the compound [2]. This complexity value reflects the number of rings, branching patterns, and heteroatom content within the molecule [2]. The heavy atom count of 25 contributes to the overall molecular size and collision characteristics [2].

Hydrogen bond donor and acceptor counts of 3 and 6, respectively, influence the compound's ability to form intermolecular interactions and affect its structural dynamics in solution [2]. These hydrogen bonding capabilities contribute to the molecule's preferred conformations and aggregation behavior [2]. The topological polar surface area of 87.9 Ų provides insight into the compound's permeability characteristics and three-dimensional shape [2].

Flow chemistry has emerged as a powerful tool for the continuous synthesis of pharmaceutical compounds [21]. Automated flow reactors equipped with real-time analytical monitoring enable rapid optimization of reaction conditions through machine learning algorithms [23]. The self-optimization approach using Bayesian optimization algorithms has been successfully applied to the synthesis of related kinase inhibitors [21].

Machine learning-guided synthesis represents the cutting edge of synthetic methodology development [23]. Graph neural networks trained on large databases of chemical reactions can predict optimal reaction conditions with minimal experimental input. These approaches have demonstrated the ability to identify high-yielding conditions 8-50% faster than traditional optimization methods [23].

Photoredox catalysis has shown promise for the mild synthesis of imidazo[1,5-a]pyridine derivatives [32]. Visible light-mediated reactions using organic photoredox catalysts provide access to cyanated heterocycles under mild conditions [33]. These methods typically operate at room temperature and utilize readily available starting materials, making them attractive for pharmaceutical applications [32].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Hatzivassiliou G, Haling JR, Chen H, Song K, Price S, Heald R, Hewitt JF, Zak M, Peck A, Orr C, Merchant M, Hoeflich KP, Chan J, Luoh SM, Anderson DJ, Ludlam MJ, Wiesmann C, Ultsch M, Friedman LS, Malek S, Belvin M. Mechanism of MEK inhibition determines efficacy in mutant KRAS- versus BRAF-driven cancers. Nature. 2013 Sep 12;501(7466):232-6. doi: 10.1038/nature12441. Epub 2013 Aug 11. Erratum in: Nature. 2013 Oct 10;502(7470):258. PubMed PMID: 23934108.